N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a benzodioxole moiety, a phenyl group, and a pyrrolidine ring, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Amide Bond Formation: The benzodioxole derivative is then reacted with an appropriate amine to form the amide bond. This step often requires coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.
Pyrrolidine Ring Construction: The pyrrolidine ring is constructed via a cyclization reaction involving a suitable precursor, such as a diketone or an amino acid derivative.
Final Assembly: The final step involves the coupling of the benzodioxole amide with the pyrrolidine derivative under controlled conditions, often using a base like triethylamine to neutralize the reaction mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
Pharmacology: The compound is studied for its effects on various biological pathways, including those related to inflammation and neuroprotection.
Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding, providing insights into biochemical processes.
Industrial Applications: Its derivatives are used in the synthesis of advanced materials and as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzodioxole moiety can interact with the active sites of enzymes, inhibiting their activity. The compound may also bind to receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
- N-{1-[(2-(1,3-benzodioxol-5-yl)-2-(dimethylamino)ethyl]amino}-4-(methylsulfanyl)-1-oxo-2-butanyl]-2-methyl-3,5-dinitrobenzamide
Uniqueness
N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a pyrrolidine ring. This unique structure allows it to interact with a distinct set of molecular targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxole-5-carbonylamino)ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H21N3O5/c25-19-11-15(12-24(19)16-4-2-1-3-5-16)21(27)23-9-8-22-20(26)14-6-7-17-18(10-14)29-13-28-17/h1-7,10,15H,8-9,11-13H2,(H,22,26)(H,23,27) |
InChI Key |
BTFSOFBLWKIDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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